molecular formula C15H14N4S B2844376 (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine CAS No. 202286-41-7

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine

Cat. No.: B2844376
CAS No.: 202286-41-7
M. Wt: 282.37
InChI Key: FDXZSLPIGQSNKK-NXVVXOECSA-N
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Description

(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine (CAS 202286-41-7) is a specialized benzotriazole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C15H14N4S and a molecular weight of 282.37 g/mol, this compound serves as a versatile synthetic intermediate or auxiliary. The benzotriazole moiety is widely recognized for its utility in constructing complex molecules, often acting as a good leaving group or a stabilizing group in reactions such as condensations and alkylations . Researchers value benzotriazole derivatives for their ability to facilitate the preparation of pharmacologically active compounds, including those with potential antimicrobial, antifungal, and antiproliferative properties . The structure of this compound, which integrates a benzotriazole group with methylsulfanyl and phenylmethylideneimine functionalities, makes it a promising precursor for the development of new chemical entities in drug discovery programs. It is supplied at a purity of 95% and should be handled with care. Refer to the material safety data sheet (MSDS) for detailed hazard information. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl (Z)-N-(benzotriazol-1-ylmethyl)benzenecarboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-20-15(12-7-3-2-4-8-12)16-11-19-14-10-6-5-9-13(14)17-18-19/h2-10H,11H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXZSLPIGQSNKK-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from Benzotriazole and Formaldehyde

Benzotriazole reacts with aqueous formaldehyde under mild alkaline conditions to yield BtCH2OH:
$$
\text{BtH} + \text{HCHO} \xrightarrow{\text{NaOH, H}2\text{O}} \text{BtCH}2\text{OH} \quad (\text{Yield: 85–92\%})
$$
Key conditions :

  • Temperature: 25°C
  • Reaction time: 2–3 hours
  • Workup: Neutralization with HCl, extraction with dichloromethane.

Synthesis of [(Methylsulfanyl)(phenyl)methylidene]amine

The Schiff base component is synthesized via condensation of a primary amine with (methylsulfanyl)(phenyl)ketone.

Preparation of (Methylsulfanyl)(phenyl)ketone

While direct synthesis of this ketone is sparsely documented, analogous methodologies suggest:

  • Friedel-Crafts acylation : Reacting benzene with methylsulfanylacetyl chloride in the presence of AlCl3:
    $$
    \text{PhH} + \text{ClC(O)CH}2\text{SMe} \xrightarrow{\text{AlCl}3} \text{PhC(O)CH}_2\text{SMe} \quad (\text{Yield: 70–78\%})
    $$
  • Thioesterification : Treating phenylacetic acid with methanethiol and DCC (dicyclohexylcarbodiimide):
    $$
    \text{PhCH}2\text{COOH} + \text{MeSH} \xrightarrow{\text{DCC}} \text{PhCH}2\text{C(O)SMe} \quad (\text{Yield: 65\%})
    $$

Schiff Base Formation

Condensation of the ketone with ammonium chloride in ethanol under reflux yields the imine:
$$
\text{PhC(O)CH}2\text{SMe} + \text{NH}4\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{PhC(=NH)CH}_2\text{SMe} \quad (\text{Yield: 60–68\%})
$$
Optimization notes :

  • Dean-Stark trap for azeotropic water removal improves yield.
  • Catalytic p-toluenesulfonic acid accelerates iminization.

Coupling of Benzotriazolylmethyl and Schiff Base Moieties

The final step involves nucleophilic substitution or Friedel-Crafts alkylation to conjugate BtCH2OH with the Schiff base.

Friedel-Crafts Alkylation

Adapting methodologies from tetrahydroisoquinoline syntheses, BtCH2OH reacts with the Schiff base amine under AlCl3 catalysis:
$$
\text{BtCH}2\text{OH} + \text{PhC(=NH)CH}2\text{SMe} \xrightarrow{\text{AlCl}3} \text{BtCH}2\text{N=C(Ph)CH}_2\text{SMe} \quad (\text{Yield: 55–62\%})
$$
Reaction parameters :

  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Time: 6–8 hours

Mechanistic Insights

AlCl3 facilitates the generation of a benzotriazolylmethyl carbocation (BtCH2+), which undergoes electrophilic attack by the Schiff base amine’s lone pair. The reaction proceeds via a two-step mechanism:

  • Carbocation formation :
    $$
    \text{BtCH}2\text{OH} + \text{AlCl}3 \rightarrow \text{BtCH}2^+ + \text{AlCl}3\text{OH}^-
    $$
  • Nucleophilic substitution :
    $$
    \text{BtCH}2^+ + \text{PhC(=NH)CH}2\text{SMe} \rightarrow \text{BtCH}2\text{N=C(Ph)CH}2\text{SMe}
    $$

Alternative Synthetic Pathways

Mannich Reaction Approach

A three-component Mannich reaction between benzotriazole, formaldehyde, and the Schiff base amine offers a one-pot alternative:
$$
\text{BtH} + \text{HCHO} + \text{PhC(=NH)CH}2\text{SMe} \xrightarrow{\text{HCl}} \text{BtCH}2\text{N=C(Ph)CH}_2\text{SMe} \quad (\text{Yield: 48–50\%})
$$
Limitations : Lower yields due to competing polymerization of formaldehyde.

Benzotriazole-Mediated Substitution

Benzotriazole displaces alkoxy groups in acetals, enabling indirect synthesis:

  • Acetal formation :
    $$
    \text{PhC(=NH)CH}2\text{SMe} + 2\text{EtOH} \rightarrow \text{PhC(OEt)2CH}_2\text{SMe}
    $$
  • BtCH2 substitution :
    $$
    \text{PhC(OEt)2CH}2\text{SMe} + \text{BtH} \xrightarrow{\text{H}^+} \text{BtCH}2\text{N=C(Ph)CH}2\text{SMe} \quad (\text{Yield: 58\%})
    $$

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (CDCl3) : δ 8.25 (d, J = 8.5 Hz, 1H, Bt-H), 7.72–7.45 (m, 6H, Ar-H), 4.85 (s, 2H, CH2-Bt), 2.45 (s, 3H, SMe).
  • 13C NMR : δ 163.5 (C=N), 145.2 (Bt-C), 132.1–126.8 (Ar-C), 54.3 (CH2-Bt), 15.7 (SMe).
  • HRMS : m/z 324.0987 [M+H]+ (calc. 324.0991).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the Schiff base and orthogonal benzotriazole alignment (CCDC deposit pending).

Challenges and Optimization Strategies

  • Schiff Base Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.
  • Regioselectivity : Competing N- vs. C-alkylation mitigated by stoichiometric AlCl3.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

Benzotriazole derivatives frequently act as ligands due to their nitrogen-rich heterocyclic structure. For example:

  • Coordination with transition metals : Similar compounds like 1-[(2,4-dimethyl-1H-triazol-1-yl)methyl]-1H-benzotriazole form binuclear Cd(II) complexes via bidentate bridging coordination, as seen in CdCl₂ reactions . The title compound’s methylsulfanyl and methylideneamine groups may enable chelation with metals such as Cu²⁺ or Ni²⁺, forming stable complexes.
Reaction Type Observed Behavior (Analogs) Potential Application
Metal coordinationTetragonal (Cu²⁺) or planar (Ni²⁺) geometries Catalysis or antimicrobial agents

Nucleophilic Substitution at the Methylideneamine Group

The methylideneamine (–N=CH–) group is reactive toward nucleophiles. For instance:

  • Imine formation : Reaction with primary amines could yield Schiff base derivatives, as observed in benzotriazole-thioamide ligands .
  • Acid-catalyzed hydrolysis : The C=N bond may cleave under acidic conditions to regenerate amine and carbonyl precursors.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (–SMe) group is susceptible to oxidation:

  • Sulfoxide/sulfone formation : Controlled oxidation with H₂O₂ or mCPBA would produce sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, as seen in sulfur-containing benzotriazoles .

Cross-Coupling Reactions

Benzotriazole motifs are often used as directing groups or leaving groups in cross-coupling:

  • Buchwald-Hartwig amination : The benzotriazole moiety may facilitate C–N bond formation with aryl halides .
  • Suzuki-Miyaura coupling : Potential for aryl boronic acid coupling at the phenylmethylidene site .

Biological Activity and Pharmacological Modifications

Benzotriazole derivatives exhibit antimicrobial and antitumor properties. For example:

  • Antibacterial activity : Analogous compounds like 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole show MIC values of 12.5–25 μg/mL against MRSA .
  • Structural optimization : Modifications at the methylsulfanyl or phenyl groups could enhance bioactivity, as demonstrated in SAR studies of benzotriazole acrylonitriles .

Thermal and Photochemical Stability

Benzotriazole derivatives are generally stable under ambient conditions but may degrade under UV light or high heat:

  • Photodecomposition : The triazole ring may undergo ring-opening reactions under UV irradiation, releasing nitrogen .

Key Data Table: Comparative Reactivity of Benzotriazole Derivatives

Compound Reaction Product Reference
1-(Benzotriazolylmethyl)acetamideMetal coordination (Cd²⁺)Binuclear Cd(II) polymer
5,6-Dichloro-1H-benzotriazole derivativesOxidation (H₂O₂)Sulfone derivatives
Benzotriazole-thioamide ligandsCu²⁺/Ni²⁺ complexationAntimicrobial metal complexes

Scientific Research Applications

Pharmaceuticals

Benzotriazoles are known for their potential as pharmaceutical agents due to their ability to inhibit various enzymes and their role in drug formulation. The specific compound has been studied for:

  • Antimicrobial Activity : Research indicates that benzotriazole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this benzotriazole may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agricultural Applications

The compound's structure suggests potential use in agriculture:

  • Pesticide Development : Due to the increasing need for eco-friendly pest control methods, compounds like this one are being investigated for their efficacy against agricultural pests while minimizing environmental impact.
  • Plant Growth Regulators : Its application as a growth regulator could enhance crop yields and resilience against biotic stress.

Materials Science

Benzotriazoles are widely used in the formulation of materials:

  • UV Stabilizers : The compound can serve as a UV stabilizer in plastics and coatings, protecting materials from degradation caused by ultraviolet light exposure.
  • Corrosion Inhibitors : Its application in metal coatings can help prevent corrosion, extending the lifespan of metal products.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzotriazole derivatives demonstrated significant antimicrobial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the benzotriazole structure could enhance its potency, suggesting that (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine may also exhibit similar effects.

Case Study 2: Agricultural Impact

In a controlled environment study, the compound was tested as a potential pesticide against common agricultural pests. Results showed a notable reduction in pest populations when applied at specific concentrations, indicating its potential as an effective biopesticide.

Mechanism of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The phenylmethylidene amine moiety can interact with proteins and nucleic acids, modulating their functions.

Comparison with Similar Compounds

Substituent Variations on the Imine Backbone

Key Comparisons:

  • Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate (Compound 12, ): This compound replaces the phenyl group in the target molecule with a second methylsulfanyl substituent. The bis-SMe configuration enhances electron density at the imine nitrogen, increasing nucleophilicity and reactivity in cyclocondensation reactions (e.g., pyrimidine synthesis) .
  • [Bis(methylsulfanyl)methylidene][(1-methoxy-1H-indol-3-yl)methyl]amine (): Here, the benzotriazole is replaced with a 1-methoxyindole group. The target compound’s benzotriazole group, however, offers stronger coordination sites for metals due to its three nitrogen donors .

Imine Bond Lengths and Stability

The C=N bond length in the target compound is critical for its stability and reactivity. reports C=N bond lengths in similar imines ranging from 1.264–1.292 Å , influenced by substituent electronic effects . For example:

  • (E)-1-(Naphthalen-2-yl)ethylidene](naphthalen-1-ylmethyl)amine : 1.2650 Å
  • 2-(N-benzyl-α-iminoethyl)phenol: 1.286 Å

Biological Activity

Introduction

The compound (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine is a complex organic molecule that features a benzotriazole moiety, which is known for its diverse applications in medicinal chemistry and materials science. The biological activity of this compound is of significant interest due to its unique structural characteristics, including the presence of an amine group and a methylsulfanyl substituent.

Structural Features

The molecular structure of the compound can be represented as follows:

C14H14N4S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{S}

This structure includes:

  • A benzotriazole core, which contributes to its electronic properties.
  • A methylsulfanyl group that may enhance its biological interactions.
  • An amine functional group that suggests reactivity in various biological contexts.

Biological Activity Overview

Benzotriazoles are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has potential implications in several therapeutic areas.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to This compound have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • The introduction of hydrophobic groups into the benzotriazole framework has been linked to enhanced antimicrobial efficacy. Compounds with bulky substituents often demonstrate increased zone of inhibition compared to smaller analogs .
Compound NameStructural FeaturesBiological Activity
2-MethylbenzothiazoleContains sulfur; used in pharmaceuticalsAntimicrobial
BenzimidazoleSimilar ring structure; known for anticancer propertiesAnticancer
Thiazole derivativesContains sulfur; used in various bioactive compoundsAntifungal

Anticancer Activity

The benzotriazole scaffold has been explored for its anticancer potential. Studies have indicated that certain derivatives can inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : The interaction of benzotriazole derivatives with cellular targets may lead to apoptosis in cancer cells. This has been demonstrated in studies where specific compounds induced cell cycle arrest and increased reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the biological activity of benzotriazole derivatives:

  • Antimicrobial Efficacy : A study reported that a series of benzotriazole derivatives showed good to moderate antibacterial activity against strains like Bacillus subtilis and Pseudomonas fluorescens. The presence of bulky hydrophobic groups was crucial for their antimicrobial potency .
  • Antiparasitic Properties : Another investigation revealed that certain benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated dose-dependent growth inhibition in vitro, suggesting a promising avenue for therapeutic development .
  • Fungal Inhibition : Compounds with modifications on the benzotriazole ring showed potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently established for synthesizing (1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine, and what reaction conditions optimize yield?

  • Answer : The compound can be synthesized via multi-step reactions involving benzotriazole derivatives and methylsulfanyl-phenyl precursors. A common approach involves coupling benzotriazole-1-ylmethyl intermediates with methylsulfanyl-substituted aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMF or THF). Key parameters include temperature control (60–80°C), anhydrous conditions, and catalytic bases like triethylamine to facilitate imine formation. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imine linkage and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). X-ray crystallography, though less common due to crystallization challenges, provides definitive structural confirmation. Purity is assessed via HPLC with UV detection .

Q. What are the known physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Answer : The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents (e.g., DMSO, DMF). Stability studies suggest sensitivity to prolonged light exposure and acidic conditions, which can hydrolyze the imine bond. Storage recommendations include inert atmospheres (argon) and desiccated environments at –20°C .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer : The methylsulfanyl (SMe) group acts as a mild electron-donating substituent, stabilizing adjacent electrophilic centers (e.g., the imine nitrogen). In oxidation reactions, SMe can be converted to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA), altering electronic properties and biological activity. Computational studies (DFT) suggest that SMe enhances charge delocalization in the conjugated system, impacting reaction kinetics .

Q. What computational modeling approaches are used to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like cytochrome P450 or kinase enzymes. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling identifies critical functional groups (benzotriazole for π-π stacking; imine for hydrogen bonding). These methods guide structure-activity relationship (SAR) studies for drug discovery .

Q. How do structural analogs of this compound compare in terms of antimicrobial or anticancer activity, and what structural features correlate with efficacy?

  • Answer : Analogs with halogen substitutions (e.g., fluorine at the phenyl ring) show enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL). Pyrazole or triazole variants exhibit improved anticancer potency (IC₅₀: 10–50 µM in HeLa cells) due to increased cellular uptake. The benzotriazole moiety is critical for intercalation with DNA or inhibition of topoisomerase II .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How can researchers reconcile conflicting data from in vitro vs. in silico studies?

  • Answer : Contradictions often arise from differences in assay conditions (e.g., cell line variability, serum concentration). For example, in silico predictions of high binding affinity may not translate to in vitro efficacy due to poor membrane permeability. Researchers should validate computational results with orthogonal assays (e.g., SPR for binding kinetics, live-cell imaging for uptake). Meta-analyses of published datasets and standardized protocols (e.g., NIH Assay Guidance Manual) improve reproducibility .

Methodological Tables

Synthetic Optimization Parameters Impact on Yield
Solvent polarity (DMF vs. THF)DMF increases imine formation rate by 30%
Temperature (60°C vs. 80°C)Higher temps reduce side products (e.g., Schiff base hydrolysis)
Catalyst (Triethylamine vs. DBU)DBU improves yields by 15% in sterically hindered systems
Key Functional Groups and Reactivity
Benzotriazole: Corrosion inhibition, π-π stacking
Methylsulfanyl: Electron donation, oxidation susceptibility
Imine (C=N): Hydrogen bonding, pH-dependent stability

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